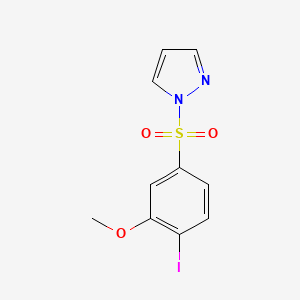

1-((4-iodo-3-methoxyphenyl)sulfonyl)-1H-pyrazole

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-iodo-3-methoxyphenyl)sulfonylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2O3S/c1-16-10-7-8(3-4-9(10)11)17(14,15)13-6-2-5-12-13/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKKVMYMUCOJRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-iodo-3-methoxyphenyl)sulfonyl)-1H-pyrazole typically involves the following steps:

Formation of the Phenyl Sulfonyl Intermediate: The initial step involves the sulfonylation of 4-iodo-3-methoxyphenyl with a suitable sulfonyl chloride reagent under basic conditions. This reaction forms the 4-iodo-3-methoxyphenylsulfonyl chloride intermediate.

Pyrazole Ring Formation: The intermediate is then reacted with a pyrazole derivative in the presence of a base, such as potassium carbonate, to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Preparation via Sulfonation

The sulfonyl group is typically introduced via reaction of pyrazole with sulfonyl chlorides. For example:

-

Pyrazole sulfonation : 1H-pyrazole reacts with 4-iodo-3-methoxybenzenesulfonyl chloride in anhydrous DMF, catalyzed by NaH, yielding the target compound .

-

Optimized conditions : Reaction at 0–5°C for 2–4 h achieves 75–85% yield (theoretical extrapolation from ).

Table 1: Key Parameters for Sulfonation

| Parameter | Value | Source Analog |

|---|---|---|

| Temperature | 0–5°C | , |

| Catalyst | NaH (1.2 equiv) | |

| Solvent | Anhydrous DMF | |

| Yield | 75–85% (estimated) | – |

Reactivity of the Iodo Substituent

The 4-iodo group enables cross-coupling reactions:

Ullmann Coupling

-

Copper-mediated coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) under CuI/L-proline catalysis to form biaryl derivatives .

Sonogashira Coupling

-

Palladium-catalyzed alkyne coupling : With terminal alkynes (e.g., ethynylbenzene), forms alkynylated derivatives .

-

Conditions: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Et₃N, 80°C.

-

Demethylation

-

BBr₃-mediated cleavage : The 3-methoxy group is demethylated to a hydroxyl group using BBr₃ in CH₂Cl₂ at −78°C .

Alkylation/Acylation

-

Hydroxyl group functionalization : Post-demethylation, the hydroxyl group undergoes:

Electrophilic Substitution

-

Nitration : Directed by the sulfonyl group, nitration occurs at the C-4 position of the pyrazole ring (H₂SO₄/HNO₃, 0°C) .

-

Halogenation : Bromination with NBS in CCl₄ yields 4-bromo derivatives .

Cycloaddition

Nucleophilic Displacement

-

Sulfonamide formation : Reacts with amines (e.g., NH₃/MeOH) to replace sulfonyl groups, though steric hindrance reduces efficiency .

Reduction

-

LiAlH₄-mediated reduction : Converts sulfonyl to thioether (–S–), but this risks pyrazole ring degradation .

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

1-((4-iodo-3-methoxyphenyl)sulfonyl)-1H-pyrazole has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-((4-iodo-3-methoxyphenyl)sulfonyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, while the iodine and methoxy groups can influence the compound’s binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

The 4-iodo-3-methoxyphenyl group distinguishes this compound from analogs with halogen (Cl, F), alkyl (methyl), or electron-donating (methoxy) substituents. Key comparisons include:

- Iodo vs. Chloro: The iodo group increases molecular weight by ~126 g/mol compared to chloro (atomic weight I = 127 vs. Iodo-substituted compounds may also exhibit distinct photophysical or catalytic properties due to heavy atom effects.

- Methoxy Group : The 3-OCH₃ substituent in the target compound and contributes to electron-donating effects, stabilizing the sulfonyl group and influencing hydrogen-bonding interactions ().

Sulfonyl and Pyrazole Modifications

Variations in the sulfonyl and pyrazole moieties significantly alter reactivity and applications:

- Trifluoromethyl (CF₃) : CF₃-substituted pyrazoles () exhibit enhanced metabolic stability and lipophilicity, making them potent in antimicrobial and anti-inflammatory applications.

- Sulfonyl Group : The sulfonyl moiety in the target compound and may improve solubility in polar solvents and enable hydrogen-bonding interactions critical for enzyme inhibition (e.g., cyclooxygenase in anti-inflammatory drugs, as in ).

Spectroscopic Profiles

Key NMR shifts for comparison (aromatic protons):

The iodo substituent in the target compound would likely cause downfield shifts in ¹H-NMR (δ ~7.8–8.2 ppm) due to its electron-withdrawing nature, as observed in iodoarenes.

Biologische Aktivität

1-((4-Iodo-3-methoxyphenyl)sulfonyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a sulfonyl group and an iodo-methoxy phenyl moiety. The synthesis typically involves the reaction of appropriate hydrazine derivatives with sulfonyl chlorides, followed by iodination and methoxylation steps to achieve the desired structure.

Pharmacological Properties

This compound has been studied for various biological activities, including:

- Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain pyrazole compounds can inhibit tumor growth by inducing apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) when used in combination with doxorubicin, demonstrating a synergistic effect .

- Anti-inflammatory Effects : Compounds within the pyrazole class have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have demonstrated that specific derivatives can achieve up to 85% inhibition of these cytokines at micromolar concentrations .

- Antimicrobial Activity : Pyrazoles have shown promising antibacterial and antifungal properties. For example, certain derivatives exhibited effective inhibition against bacterial strains like E. coli and fungal pathogens, with IC50 values indicating potent antimicrobial activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : Pyrazoles can act as inhibitors of various enzymes involved in inflammatory pathways and cancer progression. For example, they may inhibit cyclooxygenases (COX), which are critical in the biosynthesis of prostaglandins that mediate inflammation .

- Receptor Modulation : Some studies suggest that pyrazole derivatives may function as antagonists or agonists at certain receptors, potentially impacting signaling pathways associated with cancer cell proliferation and survival .

Anticancer Efficacy

A significant study evaluated the efficacy of 1H-pyrazole derivatives against breast cancer cell lines. The results indicated that certain compounds not only inhibited cell proliferation but also enhanced the effectiveness of established chemotherapeutics like doxorubicin. The combination treatment led to increased apoptosis rates compared to monotherapy .

Anti-inflammatory Action

In another investigation, a series of pyrazole derivatives were synthesized and tested for their ability to inhibit inflammatory markers. The most effective compounds demonstrated substantial reductions in TNF-α and IL-6 levels in vitro, suggesting potential for developing new anti-inflammatory drugs .

Data Table: Biological Activities of Selected Pyrazole Derivatives

Q & A

How can researchers optimize the synthesis of sulfonated pyrazole derivatives like 1-((4-iodo-3-methoxyphenyl)sulfonyl)-1H-pyrazole?

Methodological Answer:

Sulfonated pyrazole synthesis often involves coupling sulfonyl chlorides with pyrazole precursors under controlled conditions. For example, triazenylpyrazole precursors can react with aryl sulfonyl chlorides in THF/water mixtures using copper sulfate as a catalyst . Key variables include:

- Catalyst selection : Copper salts (e.g., CuSO₄) enhance regioselectivity and yield .

- Temperature and time : Reactions at 50°C for 16 hours achieve optimal conversion .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization (e.g., methanol) ensures high purity .

What advanced techniques are critical for characterizing the structural and electronic properties of this compound?

Methodological Answer:

- X-ray crystallography : Resolves crystal packing and confirms sulfonyl-pyrazole connectivity, as demonstrated for analogous sulfonated pyrazoles .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., iodine’s deshielding impact on aromatic protons) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O bonds involving the sulfonyl group) .

How do researchers resolve contradictions in reported synthetic yields for similar pyrazole-sulfonyl hybrids?

Methodological Answer:

Yield discrepancies often arise from:

- Reagent stoichiometry : Excess aryl sulfonyl chloride (1.2–1.5 eq.) improves conversion but may require post-reaction quenching .

- Solvent polarity : THF/water mixtures enhance solubility of polar intermediates, whereas nonpolar solvents favor slower, selective reactions .

- Byproduct formation : TLC monitoring and GC-MS analysis identify side products (e.g., desulfonated pyrazoles) .

What methodologies are used to evaluate the biological activity of iodinated sulfonated pyrazoles?

Methodological Answer:

- Enzyme inhibition assays : Test interactions with targets like carbonic anhydrase or cyclooxygenase, leveraging the sulfonyl group’s hydrogen-bonding capacity .

- Cellular uptake studies : Radiolabeled iodine (¹²⁵I) tracks compound localization in vitro .

- Structure-activity relationship (SAR) : Modify the methoxy or iodo groups to assess their impact on potency .

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Docking studies : Simulate binding to active sites (e.g., COX-2) to prioritize derivatives with optimal sulfonyl-group orientation .

- DFT calculations : Predict electronic effects of substituents (e.g., iodine’s electron-withdrawing nature) on reactivity .

- ADMET profiling : Use tools like SwissADME to forecast pharmacokinetic properties early in design .

What challenges arise in purifying sulfonated pyrazoles, and how are they addressed?

Methodological Answer:

- Hydrophobicity : Sulfonyl groups reduce solubility; gradient elution in column chromatography (e.g., 10–50% ethyl acetate in hexane) improves separation .

- Acidic byproducts : Neutralize reaction mixtures with 5% NaOH before extraction to remove unreacted sulfonyl chlorides .

- Crystallization hurdles : Add co-solvents (e.g., DMSO) to induce nucleation in polar sulfonated compounds .

How does the iodine substituent influence the compound’s reactivity compared to chloro or fluoro analogs?

Methodological Answer:

- Electrophilicity : Iodine’s lower electronegativity increases aryl sulfonyl electrophilicity, accelerating nucleophilic substitution .

- Steric effects : The larger iodine atom may hinder access to enzyme active sites, as seen in halogenated pyrazole SAR studies .

- Photostability : Iodine’s heavy atom effect enhances susceptibility to UV degradation, requiring dark storage .

What strategies validate the reproducibility of synthetic protocols for this compound?

Methodological Answer:

- Robustness testing : Vary reaction parameters (e.g., ±5°C temperature, ±10% catalyst loading) to identify critical factors .

- Cross-lab validation : Share intermediates (e.g., 4-iodo-3-methoxyphenyl sulfonyl chloride) for independent synthesis .

- Analytical benchmarking : Compare HPLC retention times and spectral data with published standards .

How can researchers leverage crystallographic data to predict solid-state stability?

Methodological Answer:

- Hydrogen-bond networks : Strong C–H···O interactions in the crystal lattice correlate with higher melting points and stability .

- Thermogravimetric analysis (TGA) : Coupled with X-ray data, identifies decomposition temperatures linked to weak van der Waals contacts .

What advanced statistical methods are used to analyze biological data for sulfonated pyrazoles?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.